Hexyl beta-D-glucopyranoside

Description

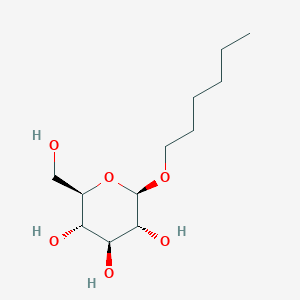

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAZJLFFSJARQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860670 | |

| Record name | Hexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59080-45-4 | |

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

51.5 °C | |

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Academic Significance and Research Context of Hexyl β D Glucopyranoside

Role as a Non-Ionic Detergent and Glycoside in Academic Research

In the realm of academic research, Hexyl β-D-glucopyranoside is primarily valued for its role as a mild, non-denaturing detergent. chemimpex.com Its ability to form micelles in aqueous solutions allows it to interact with and solubilize hydrophobic molecules, particularly membrane proteins, without significantly disrupting their native structure and function. researchgate.net This is a critical requirement for the structural and functional characterization of these proteins, which are notoriously difficult to study in their native lipid bilayer environment.

The utility of Hexyl β-D-glucopyranoside in membrane protein research is underscored by its application in various analytical techniques. For instance, a procedure has been developed to adapt the Bradford protein assay for the quantification of membrane-bound proteins by solubilizing them in glucopyranoside detergents like Hexyl β-D-glucopyranoside. nih.gov This method allows for accurate protein concentration measurements, a fundamental step in most biochemical and biophysical studies. nih.gov

The table below summarizes key properties of Hexyl β-D-glucopyranoside relevant to its function as a non-ionic detergent in research.

| Property | Value/Description | Significance in Research |

| Molecular Formula | C₁₂H₂₄O₆ | Defines the basic composition of the molecule. |

| Molecular Weight | 264.32 g/mol | Important for concentration calculations in experiments. |

| Critical Micelle Concentration (CMC) | ~1.0 mM | The concentration at which micelles form, crucial for designing protein solubilization experiments. chemsynlab.com |

| Appearance | White to off-white crystalline powder | Indicates the physical state of the pure compound. chemsynlab.com |

| Solubility | Soluble in water, methanol, ethanol, and acetonitrile | Versatility in use with different solvent systems. chemsynlab.com |

Research has also focused on the enzymatic synthesis of Hexyl β-D-glucopyranoside using enzymes like β-glucosidases. d-nb.info These enzymatic methods are often preferred over chemical synthesis as they are highly stereo- and regio-selective, yielding a pure compound which is crucial for reproducible experimental results. d-nb.info The synthesis can be achieved through reverse hydrolysis or transglycosylation reactions, and the optimization of reaction parameters such as water activity and substrate concentration is an active area of investigation to improve yields. d-nb.infonih.gov

Interdisciplinary Relevance in Biochemistry, Biotechnology, and Pharmaceutical Sciences

The applications of Hexyl β-D-glucopyranoside extend across several scientific disciplines, highlighting its interdisciplinary importance.

Biochemistry:

In biochemistry, the primary application of Hexyl β-D-glucopyranoside is the solubilization and stabilization of membrane proteins for structural and functional studies. Its mild nature helps in preserving the integrity of these proteins once extracted from the cell membrane. researchgate.net This allows researchers to investigate their mechanisms of action, ligand binding, and enzymatic activity in a controlled in vitro environment. For example, it has been used in lysis buffers for the purification of enzymes and other proteins for functional and crystallization studies. amerigoscientific.com The choice of detergent is critical, and the properties of Hexyl β-D-glucopyranoside, such as its defined CMC, make it a valuable tool in these studies.

Biotechnology:

In the field of biotechnology, Hexyl β-D-glucopyranoside serves as a non-ionic surfactant in various processes, including the extraction and purification of proteins, which can enhance the yield and stability of the final product. chemimpex.com Its compatibility with biological systems also makes it a candidate for use in bioconjugation processes. chemimpex.com Furthermore, its use in tissue culture has been noted, where it can aid in the analysis of cellular functions. sigmaaldrich.com The enzymatic synthesis of Hexyl β-D-glucopyranoside itself is a significant area of biotechnological research, with studies focusing on the use of whole-cell systems, such as Microbacterium paraoxydans, to catalyze the transglycosylation reaction. researchgate.net

The following table outlines some of the biotechnological applications and the role of Hexyl β-D-glucopyranoside.

| Biotechnological Application | Role of Hexyl β-D-glucopyranoside | Research Finding |

| Protein Purification | Enhances yield and stability of proteins during extraction. chemimpex.com | Used in lysis buffers to solubilize and purify enzymes and membrane proteins. amerigoscientific.com |

| Enzyme Assays | Facilitates the study of membrane-bound enzymes by creating a suitable reaction environment. | Enables the adaptation of standard protein assays like the Bradford assay for membrane proteins. nih.gov |

| Biocatalysis | Product of enzymatic synthesis. | Synthesis of hexyl-α-D-glucopyranoside has been achieved using whole cells of Microbacterium paraoxydans. researchgate.net |

Pharmaceutical Sciences:

In pharmaceutical sciences, Hexyl β-D-glucopyranoside is explored for its potential as a solubilizing agent for poorly soluble drugs, which can improve their bioavailability. chemimpex.com Its ability to form micelles allows for the encapsulation of hydrophobic drug molecules, potentially enhancing their delivery. chemimpex.com A series of synthetic alkyl glucoside vesicles have been investigated as potential drug carriers. d-nb.info

A notable area of research involves the investigation of the biological activity of related compounds. A study on (Z)-3-hexenyl-β-D-glucopyranoside, a structurally similar compound, reported potent cytotoxic activity against pancreatic cancer cells (Panc1). nih.govresearchgate.net The study found that this compound induced apoptosis and cell cycle arrest in these cancer cells by upregulating apoptotic genes like Casp3 and Bax, and downregulating the anti-apoptotic gene Bcl-2. nih.gov It is important to note that this is a preclinical research finding on a related molecule and does not represent a clinical application of Hexyl β-D-glucopyranoside itself.

The use of alkyl glycosides as excipients in drug formulations is an area of active research. nih.gov Excipients are inactive substances that serve as the vehicle for a drug, and their properties can significantly influence the drug's release and absorption. nih.gov

Methodological Advancements in the Synthesis of Hexyl β D Glucopyranoside

Enzymatic Glycosidation Strategies

Enzymatic glycosidation for synthesizing hexyl β-D-glucopyranoside leverages the catalytic activity of glycosidases. These enzymes, typically sourced from plants, fungi, or archaea, offer high stereo- and regioselectivity, operating under mild conditions of temperature and pH. d-nb.inforesearchgate.net The two primary strategies employed are reverse hydrolysis, a thermodynamically controlled process, and transglycosylation, which is kinetically controlled. d-nb.infoagriculturejournals.cz

Reverse hydrolysis involves the direct condensation of a glycosyl donor, such as D-glucose, with an acceptor alcohol, in this case, hexanol. The reaction equilibrium is shifted towards synthesis by using a high concentration of substrates in a system with low water activity. agriculturejournals.cz

A cost-effective and efficient approach for the reverse hydrolysis synthesis of hexyl β-D-glucopyranoside involves the use of defatted kernel meals from various plants. agriculturejournals.cz These meals are a rich source of β-glucosidases (EC 3.2.1.21), eliminating the need for expensive, purified enzymes. researchgate.netagriculturejournals.cz Research has demonstrated the successful use of meals from almond (Prunus amygdalus), apricot (Prunus armeniaca), and peach (Prunus persica) kernels. agriculturejournals.czresearchgate.net

In a typical process, D-glucose is dissolved in an aqueous extract of the kernel meal and stirred with hexanol for an extended period. agriculturejournals.cz The catalytic efficiency of these meals has been found to be significant, with apricot kernel meal showing performance comparable to that of the more commonly used almond meal, making it a promising and inexpensive alternative. agriculturejournals.czresearchgate.net The β-glucosidase activity in these seed meals is a key factor, with studies showing notable levels in almond, apricot, and peach kernels. agriculturejournals.cz For instance, the synthesis of hexyl β-D-glucopyranoside has been achieved in moderate yields through this method. agriculturejournals.czagriculturejournals.cz

| Plant Kernel Meal | Enzyme Source | Synthesis Method | Key Finding | Reference |

| Almond, Apricot, Peach | β-Glucosidase | Reverse Hydrolysis | Achieved moderate yields of hexyl β-D-glucopyranoside; apricot meal is a cost-effective alternative to almond meal. | agriculturejournals.cz |

| Prunus persica | β-Glucosidase | Reverse Hydrolysis | The low-cost β-glycosidase from peach seed displayed excellent activity for glucoside preparation. | researchgate.net |

Transglycosylation is a kinetically controlled reaction where a glycosidase enzyme catalyzes the transfer of a glycosyl moiety from an activated donor substrate to an acceptor molecule, such as hexanol. d-nb.info This method can often achieve higher yields in shorter reaction times compared to reverse hydrolysis. d-nb.info The reaction involves a double displacement mechanism where a glycosyl-enzyme intermediate is formed and subsequently attacked by the acceptor alcohol. d-nb.info

Glycosidases from fungal sources have been effectively used in transglycosylation reactions. For instance, commercial β-galactosidases from Aspergillus oryzae have been used for the synthesis of hexyl β-D-galactopyranosides from D-lactose in a two-phase system, demonstrating the potential of fungal enzymes in alkyl glycoside synthesis. agriculturejournals.czagriculturejournals.cz More directly, β-glucosidases from fungal strains are employed for producing hexyl β-D-glucopyranoside. A β-glucosidase from the yeast Hanseniaspora thailandica BC9 has been utilized for the transglycosylation synthesis of β-D-hexyl glucoside. jmb.or.kr Fungal glycosidases from Aspergillus niger and Aspergillus oryzae have also been used in the transglycosylation of other acceptors using donors like cellobiose (B7769950), highlighting their versatility. researchgate.net

Enzymes sourced from thermophilic archaea offer significant advantages for industrial biocatalysis due to their inherent stability at high temperatures. nih.govlu.se The β-glycosidase from the thermophilic archaeon Sulfolobus solfataricus has been successfully used as a biocatalyst for the synthesis of various β-D-glycosides, including hexyl-β-D-glucoside, through transglycosylation. tandfonline.comresearchgate.net This enzyme can be used in various forms, including as a crude homogenate, a purified enzyme, or within immobilized cells. tandfonline.com

Furthermore, protein engineering has been applied to enhance the synthetic capabilities of these enzymes. A β-glucosidase from Thermotoga neapolitana was engineered to improve its transglycosylation to hydrolysis ratio (rs/rh). nih.gov By creating specific mutations in the enzyme's active site, the hydrolytic side reaction was significantly reduced, leading to a complete elimination of hydrolysis while maintaining transglycosylation activity for the synthesis of hexyl-β-D-glucoside. lu.se This advancement is crucial for achieving high product yields in an industrially viable process. nih.gov

| Enzyme Source Organism | Enzyme | Synthesis Method | Key Advancement | Reference(s) |

| Sulfolobus solfataricus | β-Glycosidase | Transglycosylation | Used immobilized cells for the synthesis of hexyl-β-D-glucoside. | tandfonline.comresearchgate.net |

| Thermotoga neapolitana | Engineered β-Glucosidase | Transglycosylation | Protein engineering eliminated hydrolytic activity, maintaining only transglycosylation for hexyl-β-D-glucoside synthesis. | nih.govlu.seresearchgate.net |

Whole-cell biocatalysis presents an attractive alternative to using purified or immobilized enzymes, as it circumvents costly and time-consuming enzyme purification processes. d-nb.info In this approach, microbial cells containing the desired glycosidase activity are used directly as the catalyst. researchgate.net This strategy often results in enhanced enzyme stability and allows for easier separation of the biocatalyst from the reaction mixture. d-nb.info

The synthesis of hexyl α-glucoside has been reported using whole cells of Microbacterium paraoxydans, which possess cell-bound α-glucosidase activity. researchgate.net In a biphasic system with maltose (B56501) and hexanol as substrates, a yield of approximately 60% was achieved. researchgate.net While this produces the α-anomer, the principle demonstrates the viability of the whole-cell approach for producing hexyl glycosides. researchgate.net Similarly, whole yeast cells, such as Pichia etchellsii, have been successfully used for the synthesis of other medium and long-chain alkyl-glucosides via transglycosylation. d-nb.inforesearchgate.net The use of whole-cell biocatalysts is considered a commercially viable option due to the absence of side reactions and the straightforward purification of products. d-nb.info

| Organism | Enzyme Type | Substrates | System | Product | Yield | Reference |

| Microbacterium paraoxydans | Cell-bound α-glucosidase | Maltose, Hexanol | Biphasic | Hexyl α-glucoside | ~60% | researchgate.net |

| Pichia etchellsii | Cell-bound β-glucosidase | p-nitrophenyl β-D-glucopyranoside, Octanol | N/A | Octyl-β-D-glucopyranoside | N/A | researchgate.net |

Transglycosylation Processes

Immobilized Enzyme Systems

The use of immobilized enzymes offers significant advantages in the synthesis of hexyl β-D-glucopyranoside, including enzyme reusability, enhanced stability, and simplified product purification. nih.govd-nb.info Various immobilization techniques and supports have been explored to improve the efficiency of β-glucosidase, the primary enzyme employed for this synthesis.

One novel approach involves the microencapsulation of β-glucosidase. nih.govdntb.gov.ua In this method, the aqueous phase containing the enzyme is enclosed within permeable polymeric capsules suspended in an organic solvent. nih.gov This technique allows the enzyme to retain its catalytic activity for extended periods and enables repeated use in batch experiments by simply recharging the microcapsules with solid glucose. nih.govdntb.gov.ua The reaction conditions, such as the polymer composition of the microcapsules, pH, and the volume ratio of the aqueous to organic phases, can be optimized to maximize the yield of hexyl β-D-glucopyranoside. nih.govresearchgate.net

Another strategy involves adsorbing the enzyme onto a solid support. For instance, almond β-glucosidase adsorbed on Celite R-640® or XAD-4 has been successfully used for the synthesis of alkyl β-D-glucosides. d-nb.inforesearchgate.net This method facilitates the use of a two-phase system where a concentrated aqueous solution of glucose and a water-immiscible alcohol, such as hexanol, serve as the respective phases. researchgate.net Furthermore, defatted meals from almond, apricot, and peach kernels have been utilized as inexpensive sources of immobilized β-glucosidase for the synthesis of hexyl β-D-glucopyranoside via reverse hydrolysis. agriculturejournals.cz The catalytic efficiency of apricot meal was found to be comparable to that of almond meal. agriculturejournals.cz

The development of cross-linked enzyme aggregates (CLEAs) represents another significant advancement. This technique has been shown to drastically improve the stability of enzymes like cellobiose phosphorylase, which can be used in the synthesis of alkyl glucosides. lookchem.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the efficiency of chemical transformations to produce complex molecules like hexyl β-D-glucopyranoside and its derivatives. nih.govresearchgate.net This hybrid approach leverages the strengths of both methodologies to achieve higher yields and specific products that might be challenging to obtain through purely chemical or enzymatic routes.

A notable example is the synthesis of n-hexyl β-D-glucopyranoside starting from the direct β-glucosidation of 1,6-octanediol (B1641323) and D-glucose using immobilized β-glucosidase from almonds. nih.govresearchgate.net This enzymatic step produces a mono-β-glucoside in a significant yield of 61.4%. nih.gov The resulting intermediate is then converted into n-hexyl β-D-glucopyranoside through subsequent chemical modifications. nih.gov This multi-step process demonstrates the effective integration of enzymatic and chemical methods.

Furthermore, chemoenzymatic strategies have been employed to synthesize more complex derivatives. For instance, the coupling of an n-hexyl β-D-glucopyranoside congener with a 2,3,4-tri-O-acetyl-β-D-xylosyl congener, followed by a deprotection step, yields the synthetic n-hexyl O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside. nih.gov The spectral data and specific rotation of the synthesized compound were found to be identical to the natural product. nih.gov

Optimization of Enzymatic Synthesis Parameters

The efficiency of the enzymatic synthesis of hexyl β-D-glucopyranoside is highly dependent on the reaction conditions. Optimizing parameters such as the solvent system, water activity, temperature, and substrate concentrations is crucial for maximizing product yield and reaction rates. d-nb.info

Influence of Solvent Systems

The choice of solvent system is a critical factor in the enzymatic synthesis of alkyl glucosides, as it directly impacts substrate solubility, enzyme stability, and the equilibrium of the reaction. d-nb.inforesearchgate.net

Aqueous-Organic Two-Phase Systems

Aqueous-organic two-phase systems are frequently employed to overcome the challenge of the differing solubilities of the hydrophilic glucose and the hydrophobic hexanol. nih.govresearchgate.net In this setup, the enzyme is typically present in the aqueous phase, while the alcohol substrate constitutes the organic phase. researchgate.net This segregation allows for high substrate concentrations while minimizing potential solvent-induced enzyme deactivation.

A novel variation of this system utilizes microencapsulated β-glucosidase, where the aqueous phase is contained within polymeric capsules suspended in the organic solvent. nih.govdntb.gov.ua This approach has been shown to be effective for the synthesis of hexyl β-D-glucopyranoside, with the potential for continuous product recovery and solvent recycling. nih.gov The volume ratio of the aqueous to organic phase is a key parameter to optimize in these systems. nih.govresearchgate.net Research has shown that in the synthesis of hexyl-β-galactoside, the reaction yield was maximized in a medium with 70% water content and acetone (B3395972) as a cosolvent, corresponding to a water activity of 0.94. researchgate.net The replacement of the organic phase, which acts as a reservoir for the acceptor alcohol and the extracted product, with a fresh portion of the acceptor has been shown to improve product yields. agriculturejournals.cz

Deep Eutectic Solvent Systems

Deep eutectic solvents (DESs) have emerged as green and effective media for the enzymatic synthesis of hexyl β-D-glucopyranoside. researchgate.net DESs are mixtures of hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs) that have a significantly lower melting point than their individual components. mdpi.com They offer advantages such as improved solubility of sugars and enhanced enzyme stability, while avoiding the use of toxic organic solvents.

A "2-in-1" concept has been developed where a DES composed of choline (B1196258) chloride and D-glucose acts as both the solvent and the glucose substrate for the reaction. researchgate.net This system, catalyzed by β-glucosidase, allows for the highly selective synthesis of various alkyl glucosides, including hexyl β-D-glucopyranoside. researchgate.net The performance of β-glucosidase from Aspergillus niger has been compared in different DESs, ionic liquids, and organic solvents, with a choline chloride:propylene glycol (ChCl:PG) based system showing a significant improvement in enzyme activity. researchgate.net However, the high viscosity of some DESs can negatively impact reaction rates due to reduced substrate diffusion. mdpi.com

Co-solvent Effects

The addition of co-solvents to the reaction medium can significantly influence the enzymatic synthesis of hexyl β-D-glucopyranoside by altering the properties of the solvent system and affecting enzyme activity and stability. researchgate.netjmb.or.kr

In aqueous-organic two-phase systems, the choice of the organic co-solvent is critical. For the synthesis of hexyl-β-galactoside, acetone was found to be an effective cosolvent. researchgate.net The use of a 90% tert-butanol/H₂O solution has been reported to afford moderate yields of naturally occurring β-D-glucopyranosides when using immobilized β-glucosidase. researchgate.net

The effect of co-solvents has also been studied in the context of deep eutectic solvent systems. For instance, the addition of a buffer as a co-solvent to a DES can significantly enhance enzyme activity. researchgate.net Studies on the synthesis of arylalkyl β-D-glucopyranosides have shown that using ionic liquids as co-solvents can improve the reaction. d-nb.info The influence of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent on the production of β-D-hexyl glucoside has also been investigated. jmb.or.kr The presence of a co-solvent can help to reduce the viscosity of the reaction medium and enhance substrate solubility. mdpi.com

Reaction Conditions (pH, Temperature, Time)

The synthesis of Hexyl β-D-glucopyranoside is significantly influenced by reaction parameters such as pH, temperature, and reaction time. The optimization of these conditions is crucial for maximizing product yield and minimizing unwanted side reactions.

pH: The optimal pH for the enzymatic synthesis of Hexyl β-D-glucopyranoside typically falls within a slightly acidic to neutral range. For instance, β-glucosidase from Hanseniaspora thailandica BC9 exhibits maximum specific activity at a pH of 6.0. jmb.or.krnih.gov The stability of this enzyme is maintained between pH 6.0 and 7.0. jmb.or.kr Similarly, a novel variant of β-glucosidase from Thermotoga neapolitana showed optimal performance for hexyl glucoside synthesis at a pH of 5.8. lu.senih.gov

Temperature: Temperature plays a critical role in both enzyme activity and stability. The β-glucosidase from Hanseniaspora thailandica BC9 has an optimal temperature of 40°C. jmb.or.krnih.gov In another study, while the apparent optimum for hydrolysis by a Thermotoga neapolitana β-glucosidase variant was 90°C, a more favorable ratio of alcoholysis to hydrolysis for hexyl glucoside synthesis was observed at a lower temperature of 60°C. lu.senih.gov For the synthesis of n-Hexyl-β-D-glucopyranoside using β-glucosidase in a bicontinuous microemulsion system, a temperature of 45°C yielded the highest concentration. researchgate.net It is important to control the temperature to avoid degradation of the sugar, especially in chemical synthesis methods which can operate at temperatures between 80-130°C.

Time: The reaction time required for optimal yield varies depending on the specific enzyme and reaction conditions. Using β-glucosidase from Hanseniaspora thailandica BC9, a 62% conversion to Hexyl β-D-glucopyranoside was achieved in just 4 hours. nih.gov In a different enzymatic system, the synthesis of hexyl α-glucoside reached its maximum yield in 12 hours. researchgate.net For the synthesis in a bicontinuous microemulsion, a 24-hour reaction time was found to be optimal. researchgate.net Chemical synthesis methods can also require extended reaction times, such as 24 hours at 60°C.

Substrate and Acceptor Specificity

The efficiency of Hexyl β-D-glucopyranoside synthesis is also dependent on the specificity of the enzyme for its substrates, the glycosyl donor, and the acceptor, hexanol.

Different enzymes exhibit varying degrees of specificity. For example, β-glucosidases are commonly used for the synthesis of β-glucosides and show a high degree of stereoselectivity. nih.gov Some glycosidases have broad substrate specificity, enabling them to process various sugars like lactose (B1674315), xylose, and glucose. d-nb.info The β-glucosidase from Hanseniaspora thailandica BC9, for instance, shows high specificity for glucose with a β-1,4-glucosidic linkage. jmb.or.kr

The choice of glycosyl donor is also critical. While glucose is a direct substrate, other activated donors like p-nitrophenyl-β-D-glucopyranoside (pNPG) are often used in laboratory-scale synthesis to facilitate the reaction. nih.gov In some enzymatic processes, disaccharides like cellobiose or lactose can also serve as glycosyl donors. tandfonline.com The acceptor specificity of enzymes is also a key factor. While some enzymes are promiscuous and can accept a range of alcohols, others are more specific. lu.se The β-glucosidase from Hanseniaspora thailandica BC9 was found to be activated by medium-chain alcohols, particularly 1-hexanol. jmb.or.kr

Enzyme Concentration and Stability

Enzyme Concentration: An optimal enzyme concentration is necessary to achieve a desirable reaction rate without incurring excessive costs. In the synthesis of n-Hexyl-β-D-glucopyranoside in a bicontinuous microemulsion, an enzyme concentration of 1.1 U/ml of β-glucosidase resulted in a final product concentration of 6.5 mM. researchgate.net Increasing the enzyme concentration generally leads to a higher initial reaction rate, but the relationship may not be linear and can plateau at higher concentrations due to substrate limitation or other factors.

Enzyme Stability: Enzyme stability under operational conditions is crucial for maintaining catalytic activity over time, which is particularly important for industrial applications. Factors affecting stability include temperature, pH, and the presence of organic solvents. nih.gov For instance, the β-glucosidase from Hanseniaspora thailandica BC9 is stable in a pH range of 6.0 to 7.0. jmb.or.kr Hyperthermophilic enzymes, such as those from Sulfolobus solfataricus and Pyrococcus furiosus, offer the advantage of high activity and stability at elevated temperatures (60-90°C). tandfonline.com Immobilization of enzymes on solid supports is a common strategy to enhance their stability and allow for easier recovery and reuse, making the process more economical. nih.govtandfonline.com

Water Activity Control

In enzymatic synthesis conducted in non-aqueous or low-water systems, water activity (a_w) is a critical parameter that significantly affects enzyme activity, selectivity, and reaction equilibrium.

Controlling water activity is essential for shifting the reaction equilibrium towards synthesis rather than hydrolysis, which is the reverse reaction. d-nb.info For the synthesis of hexyl glucoside, a higher water activity, but without a separate aqueous phase, has been shown to be favorable for transglycosylation. d-nb.info In one study, optimal reaction conditions for hexyl glucoside synthesis were found in a two-phase system with 16% (v/v) water. nih.gov Another study using whole cells of Microbacterium paraoxydans for hexyl α-glucoside synthesis found a water activity of 0.69 to be optimal in a micro-aqueous system, while a 60% water content was best in a biphasic system. researchgate.netnih.gov The effect of water activity can be complex; while a decrease in water activity can increase the equilibrium yield in reverse hydrolysis, the ratio of transglycosylation to hydrolysis in kinetically controlled reactions often increases with higher water activity. d-nb.info

Green Chemistry Principles in Hexyl β-D-glucopyranoside Production

The production of Hexyl β-D-glucopyranoside is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Enzymatic synthesis methods are inherently greener than traditional chemical routes. nih.gov They operate under mild reaction conditions (neutral pH, ambient temperature, and atmospheric pressure), which reduces energy consumption. d-nb.info Enzymes are highly specific catalysts, leading to fewer byproducts and a cleaner product profile, thus minimizing waste. nih.gov Furthermore, enzymatic processes avoid the use of toxic catalysts and hazardous organic solvents often employed in chemical synthesis. lu.se

The use of renewable resources, such as glucose and fatty alcohols derived from plants, as starting materials aligns with the principles of sustainability. nih.gov Advances in biotechnology, including the use of whole-cell biocatalysts and immobilized enzymes, further enhance the green credentials of the synthesis by allowing for catalyst recycling and reducing downstream processing costs. researchgate.netd-nb.info Microwave-assisted synthesis is another emerging green technology that can reduce reaction times and energy consumption. scielo.org.counirioja.es

Comparative Analysis of Synthetic Yields and Efficiencies

The yield and efficiency of Hexyl β-D-glucopyranoside synthesis vary significantly depending on the chosen synthetic route—chemical or enzymatic—and the specific conditions employed.

Chemical Synthesis: Traditional chemical methods, such as the Fischer glycosylation, can achieve relatively high yields, often in the range of 55-65%. However, these methods typically require harsh reaction conditions, including high temperatures (80-130°C) and the use of corrosive acid catalysts, which can lead to the formation of undesirable byproducts and pose environmental concerns.

Enzymatic Synthesis: Enzymatic synthesis offers a more environmentally friendly alternative, though yields can be more variable. The transglycosylation approach, which is kinetically controlled, generally results in higher yields than the reverse hydrolysis method. d-nb.info Reported yields for enzymatic synthesis of alkyl glucosides via transglycosylation range widely from 4% to as high as 97%, depending on the enzyme, substrates, and reaction conditions. d-nb.info

For Hexyl β-D-glucopyranoside specifically, various enzymatic systems have demonstrated promising results. For example:

Using a novel β-glucosidase from Thermotoga neapolitana, a yield of 80.3% was obtained under optimized conditions. lu.se

Whole cells of Microbacterium paraoxydans achieved a yield of approximately 60% for hexyl α-glucoside in a biphasic system. nih.gov

The β-glucosidase from Hanseniaspora thailandica BC9 achieved a 62% conversion rate. nih.gov

Through protein engineering, the yield of hexyl-β-glycoside synthesized by a Thermotoga maritima β-glucosidase mutant (N222F) reached 84.7%. oup.comnih.gov

While enzymatic methods may sometimes have lower initial yields compared to chemical synthesis, ongoing research in enzyme engineering and process optimization continues to improve their efficiency, making them an increasingly competitive and sustainable option for the production of Hexyl β-D-glucopyranoside. nih.gov

Table of Yields for Hexyl Glucoside Synthesis

Table of Mentioned Compounds

| Compound Name |

|---|

| Hexyl β-D-glucopyranoside |

| Glucose |

| Hexanol |

| p-nitrophenyl-β-D-glucopyranoside |

| Cellobiose |

| Lactose |

| Xylose |

| Octyl glucoside |

| Lauryl glucoside |

| Butanol |

| Starch |

| Sucrose (B13894) |

| Fatty alcohol |

| Hydrochloric acid |

| Sodium bicarbonate |

| Ethyl acetate |

| Zinc oxide |

| Sodium methoxide |

| Isohexane |

| Maltose |

| p-nitrophenyl-β-D-galactopyranoside |

| Propyl-β-D-galactoside |

| Butyl-β-D-galactoside |

| Lactulose |

| Melibiose |

| Salidroside |

| Tyrosol β-D-galactopyranoside |

| α-D-galactopyranoside |

| Raffinose |

| Alkyl β-D-fructofuranosides |

| Heptanol |

| Hexyl β-D-galactopyranoside |

| Heptyl β-D-galactopyranoside |

| p-nitrophenyl-β-D-fucoside |

| Gentiobiose |

| Cinnamyl alcohol |

| 1,6-octanediol |

| n-hexyl O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranoside |

| 2,3,4-tri-O-acetyl-beta-D-xylosyl congener |

| Hexyl xyloside |

| Methyl-β-D-glucopyranoside |

| 3-O-β-D-glucopyranoside-betulinic acid |

| Betulinic acid |

Interfacial Phenomena and Self Assembly of Hexyl β D Glucopyranoside

Micellization Behavior in Aqueous Solutions

The amphiphilic nature of Hexyl β-D-glucopyranoside, consisting of a hydrophobic hexyl tail and a hydrophilic glucose headgroup, drives its self-assembly into micelles in aqueous solutions. This behavior is fundamental to its application as a non-ionic surfactant in various scientific fields. When the concentration of the surfactant in solution is raised, a transition occurs from a state of dissolved monomers to the formation of non-covalent aggregates known as micelles sigmaaldrich.com. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrocarbon tails and water by sequestering the tails in the micellar core, while the hydrophilic headgroups remain exposed to the aqueous environment tandfonline.com.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. It represents the maximum concentration of monomeric surfactant achievable in the solution unc.edu. The CMC for Hexyl β-D-glucopyranoside has been reported, though values can vary based on measurement techniques and sample purity. Common methods for determining the CMC include surface tension measurements, where the CMC is identified by an inflection point in the plot of surface tension versus surfactant concentration, as well as light scattering and dye solubilization techniques using fluorescent probes like pyrene. unc.edu

Reported CMC values for Hexyl β-D-glucopyranoside are presented in the table below. The variation in reported values highlights the influence of experimental conditions and methodologies on CMC determination. aatbio.com One source notes it has a relatively high CMC. cymitquimica.com

Table 1: Reported Critical Micelle Concentration (CMC) of Hexyl β-D-glucopyranoside

| Reported CMC (mM) | Source/Context |

|---|---|

| 250 | AAT Bioquest aatbio.com |

The size of micelles and their aggregation number (the number of monomers per micelle) are governed by a delicate balance of intermolecular forces and are influenced by several factors. tandfonline.com

Molecular Structure : The primary determinant of micellar properties is the molecular geometry of the surfactant. For alkyl glycosides, a key factor is the length of the alkyl chain; the CMC generally decreases as the hydrophobic tail length increases. unc.edu The size of the hydrophilic headgroup also plays a critical role. Compared to surfactants with larger maltose (B56501) headgroups, the smaller glucose head of Hexyl β-D-glucopyranoside can influence the packing of monomers and the stability of the resulting micelles. nih.gov

Temperature : Temperature can affect the solubility of the surfactant and the hydrophobic interactions, thereby influencing both the CMC and the aggregation number. tandfonline.comresearchgate.net For some complex non-ionic detergents, micelle size has been observed to decrease with increasing temperature. acs.org

Ionic Strength : As a non-ionic surfactant, the micellar properties of Hexyl β-D-glucopyranoside are minimally affected by the salt concentration of the solution. sigmaaldrich.com This contrasts with ionic surfactants, where increasing ionic strength typically reduces the CMC and increases micellar size by shielding electrostatic repulsion between headgroups. unc.edu

Table 2: Summary of Factors Affecting Micellar Properties for Non-ionic Surfactants

| Factor | Influence on Micellization |

|---|---|

| Alkyl Chain Length | Longer chains generally lead to a lower CMC. unc.edu |

| Headgroup Size | Affects monomer packing, curvature, and aggregation number. nih.gov |

| Temperature | Can influence CMC and aggregation number by altering solubility and hydrophobic interactions. tandfonline.comresearchgate.net |

| Ionic Strength (Salt) | Has a minimal effect on the micellar size of non-ionic detergents. sigmaaldrich.com |

In aqueous solutions, alkyl glycosides are known to form a variety of aggregate structures. While often forming simple spherical micelles, they can also assemble into more complex, non-globular shapes such as cylindrical or rod-like micelles. icm.edu.pl The specific morphology adopted by the micelles depends on factors like surfactant concentration, temperature, and the intrinsic packing parameter of the molecule, which relates the headgroup area to the volume and length of the hydrophobic tail.

Micelles are not static structures but are in a constant state of dynamic equilibrium with the surrounding monomeric surfactants in the bulk solution. tandfonline.com There is a continuous and rapid exchange of monomers between the micelles and the aqueous phase. The kinetics of this monomer exchange for n-hexyl-β-D-glucopyranoside has been a subject of study. icm.edu.pl Techniques such as acoustical spectrometry can be used to investigate these molecular dynamics. icm.edu.pl Research indicates that the molecular mobility of certain groups, such as the exocyclic hydroxymethyl group on the glucose head, is significantly faster when the monomer is incorporated into the surface of a micelle compared to its fully hydrated state in the bulk solution. icm.edu.pl

Phase Behavior and Liquid Crystalline Structures

Beyond simple micellar solutions, Hexyl β-D-glucopyranoside and related amphiphiles can form a rich variety of ordered, liquid crystalline phases at higher concentrations or under specific temperature conditions. These phases are of significant interest for their unique structural properties.

Studies on closely related branched-chain β-D-glucopyranosides demonstrate a strong propensity for forming inverse non-lamellar liquid crystalline phases. nih.govardc.edu.au These structures are characterized by a lipid interface that curves around aqueous channels, with the hydrophobic tails occupying the continuous matrix. This behavior is attributed to the conical shape of the surfactant molecules.

Research on 2-hexyl-decyl-β-D-glucopyranoside shows that the β-anomer adopts an inverse hexagonal phase (HII) in the dry state. nih.govardc.edu.au In the presence of water, it self-assembles into inverse bicontinuous cubic phases, specifically the Ia3d (gyroid) and Pn3m (diamond) types, across a broad range of temperatures and concentrations. nih.govardc.edu.auresearchgate.net The formation of these inverse non-lamellar phases is a key feature of Guerbet branched-chain glycosides and highlights their potential in biotechnological applications. nih.govardc.edu.au

Table 3: Inverse Non-Lamellar Phases Formed by a Related Branched-Chain β-D-glucopyranoside

| Phase Type | Abbreviation | Description |

|---|---|---|

| Inverse Hexagonal | HII | Water channels arranged on a two-dimensional hexagonal lattice, surrounded by the lipid matrix. nih.govardc.edu.au |

| Inverse Bicontinuous Cubic (Gyroid) | QII(G) / Ia3d | An intricate cubic structure based on the gyroid minimal surface, forming a network of water channels. nih.govresearchgate.net |

| Inverse Bicontinuous Cubic (Diamond) | QII(D) / Pn3m | A cubic phase where water channels form a network analogous to the diamond lattice. nih.govardc.edu.au |

Influence of Alkyl Chain Branching and Stereochemistry on Phase Polymorphism

The self-assembly behavior of alkyl glycosides is highly sensitive to their molecular architecture, including the structure of the hydrophobic tail and the stereochemistry of the hydrophilic headgroup. acs.orgimperial.ac.uk

The introduction of branching in the alkyl chain, as seen in Guerbet-type surfactants like 2-hexyl-decyl-β-D-glucopyranoside, is a key factor in promoting the formation of inverse non-lamellar structures such as the HII and inverse bicontinuous cubic phases. acs.orgnih.govimperial.ac.uk This is in contrast to many straight-chain counterparts that tend to form lamellar or normal micellar phases.

Stereochemistry, including anomeric (α vs. β configuration at the C1 carbon of the glucose) and epimeric (e.g., glucose vs. galactose) differences, also exerts significant control over phase polymorphism. acs.orgimperial.ac.uk A comparative study of four branched-chain glycolipids with a total alkyl chain length of 16 carbons highlighted these effects. acs.orgnih.govardc.edu.auimperial.ac.uk

β-Anomers : Both 2-hexyl-decyl-β-D-glucopyranoside and 2-hexyl-decyl-β-D-galactopyranoside adopted the inverse hexagonal (HII) phase in the dry state. acs.orgnih.govimperial.ac.uk

α-Anomers : In contrast, the neat α-anomer of the glucoside (2-hexyl-decyl-α-D-glucopyranoside) exhibited a lamellar (Lα) phase, while the dry α-anomer of the galactoside (2-hexyl-decyl-α-D-galactopyranoside) formed an inverse bicontinuous cubic Ia3d (QIIG) phase. acs.orgnih.govimperial.ac.uk

Despite these differences in the dry state, all four compounds formed inverse bicontinuous cubic phases (QIIG and QIID) in the presence of water, demonstrating the crucial interplay between molecular structure and hydration in determining the final self-assembled architecture. acs.orgnih.govardc.edu.auimperial.ac.uk

| Compound | Anomeric Configuration | Sugar Headgroup | Phase in Dry State |

|---|---|---|---|

| 2-hexyl-decyl-β-D-glucopyranoside | β | Glucose | Inverse Hexagonal (HII) |

| 2-hexyl-decyl-β-D-galactopyranoside | β | Galactose | Inverse Hexagonal (HII) |

| 2-hexyl-decyl-α-D-glucopyranoside | α | Glucose | Lamellar (Lα) |

| 2-hexyl-decyl-α-D-galactopyranoside | α | Galactose | Inverse Bicontinuous Cubic (QIIG) |

Interaction with Lipid Bilayers and Cellular Membranes

The ability of hexyl β-D-glucopyranoside to interact with and modify lipid bilayers is central to its use as a detergent in membrane biochemistry. huji.ac.il Its amphipathic structure allows it to partition into biological membranes, leading to a range of effects from altering membrane properties to complete solubilization. unc.edu

The process of membrane dissolution by detergents occurs in stages. At low concentrations, detergent monomers partition into the lipid bilayer. As the concentration increases and the bilayer becomes saturated, the membrane begins to disintegrate. huji.ac.ilunc.edu At sufficiently high concentrations, this leads to the complete lysis of the membrane and the formation of mixed micelles. huji.ac.ilunc.edu

| Detergent Concentration | Interaction Stage | Resulting Structures |

|---|---|---|

| Low | Partitioning | Detergent monomers bind to and insert into the intact lipid bilayer. |

| Intermediate (near CMC) | Saturation & Lysis | The membrane becomes saturated with detergent and begins to break apart. |

| High (above CMC) | Solubilization | Formation of lipid-detergent and protein-detergent mixed micelles. |

Alteration of Lipid Bilayer Fluidity

The insertion of hexyl β-D-glucopyranoside molecules into a lipid bilayer disrupts the ordered packing of the lipid acyl chains, thereby increasing the fluidity of the membrane. nih.gov Studies using deuterium (B1214612) nuclear magnetic resonance (2H-NMR) on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers demonstrated this effect. nih.gov The insertion of n-hexyl-β-D-glucopyranoside into these bilayers was shown to fluidize the membrane, an effect that became more pronounced at higher detergent concentrations. nih.gov This increased fluidity can impact the function and dynamics of embedded membrane proteins. nih.gov

Formation of Mixed Micelles (Lipid-Detergent, Protein-Detergent)

Above a critical concentration, the disruptive interaction of hexyl β-D-glucopyranoside with a lipid bilayer leads to its complete solubilization and the formation of mixed micelles. huji.ac.ilunc.edu These are small, stable aggregates where the hydrophobic regions of the lipids and proteins are shielded from the aqueous environment by the detergent molecules. huji.ac.ilunc.edu

Lipid-Detergent Mixed Micelles: As the membrane disintegrates, the lipid molecules are incorporated into detergent micelles, forming lipid-detergent mixed micelles. unc.edu

Protein-Detergent Mixed Micelles: Similarly, integral membrane proteins are encapsulated by a layer of detergent molecules, with the hydrophobic transmembrane domains of the protein interacting with the hydrophobic tails of the detergent. huji.ac.ilhuji.ac.il This process typically results in detergent micelles containing a single protein molecule, effectively keeping the protein soluble in an aqueous solution for further study. unc.edu

This process is fundamental for the extraction, purification, and functional reconstitution of membrane proteins. For example, the related compound octyl glucoside has been used to form mixed micelles with phospholipids (B1166683) and the transmembrane protein glycophorin A, which upon detergent removal, allows the formation of proteoliposomes where the protein is incorporated into a new lipid bilayer. nih.gov

Applications in Advanced Biochemical and Biophysical Research

Membrane Protein Research

The study of membrane proteins is critical for understanding a vast array of cellular functions. However, their hydrophobic nature necessitates the use of detergents to extract them from the lipid bilayer of cell membranes. Hexyl beta-D-glucopyranoside has emerged as a valuable tool in this context. chemimpex.com

Solubilization of Membrane Proteins

This compound is widely employed for the solubilization of membrane proteins. chemimpex.comcreative-biolabs.com Its effectiveness stems from its ability to disrupt lipid-lipid and protein-lipid interactions within the cell membrane, thereby liberating the embedded proteins. moleculardimensions.com The detergent molecules then form micelles around the hydrophobic regions of the protein, creating a soluble protein-detergent complex that can be studied in an aqueous environment. scbt.com This process is crucial for a variety of downstream applications, including functional and structural analyses. chemimpex.comchemsynlab.com

Preservation of Native Protein Structure and Function

A key advantage of this compound is its mild, non-denaturing nature. moleculardimensions.comontosight.ai Unlike harsh ionic detergents, it typically solubilizes membrane proteins while preserving their native three-dimensional structure and biological activity. chemsynlab.comontosight.ai This property is paramount for researchers aiming to study the protein's function, as any significant alteration to its conformation would likely render it inactive. clinisciences.com Glucoside detergents, in general, are known to be gentle and effective at maintaining the stability of large macromolecules. moleculardimensions.com

Comparative Studies with Other Glucopyranoside Detergents

The choice of detergent is critical and often determined empirically for each specific membrane protein. Comparative studies have been conducted to evaluate the efficacy of this compound against other glucopyranoside detergents with varying alkyl chain lengths, such as heptyl and octyl beta-D-glucopyranoside. nih.gov While shorter alkyl chains like the hexyl group can offer milder solubilization, they may result in lower stability compared to longer-chain counterparts like octyl or decyl glucosides. However, hexyl derivatives have been noted to be less cytotoxic in mammalian cell cultures than longer-chain glucosides.

The critical micelle concentration (CMC) is a key property of detergents. It is the concentration at which detergent monomers begin to form micelles. This compound has a relatively high CMC compared to some other detergents. cymitquimica.com

Interactive Table: Properties of Selected Glucopyranoside Detergents

| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |

| This compound | 264.32 | 250 aatbio.comsigmaaldrich.comaatbio.com |

| Heptyl beta-D-glucopyranoside | 278.35 | ~70 |

| Octyl beta-D-glucopyranoside | 292.38 | 20-25 aatbio.com |

| Nonyl beta-D-glucopyranoside | 306.40 | 6.5 aatbio.com |

This table presents a comparison of the physical properties of this compound with other commonly used glucopyranoside detergents.

Protein Purification Techniques

Once a membrane protein has been solubilized, the next step is often to purify it from other cellular components. This compound is compatible with several standard protein purification methods. ontosight.ai

Compatibility with Chromatographic Methodologies

This compound's non-ionic nature makes it compatible with various chromatographic techniques, including affinity chromatography and size exclusion chromatography. ontosight.aigoogle.com It helps to maintain the solubility of the target protein throughout the purification process, preventing aggregation and ensuring that the protein can interact appropriately with the chromatographic resin. ontosight.ai Furthermore, its presence has been shown to be compatible with the Bradford protein assay, a common method for quantifying protein concentration, with minimal interference. nih.gov

Structural Biology Studies

Determining the three-dimensional structure of membrane proteins is a major goal in structural biology, providing invaluable insights into their mechanisms of action. This compound has been utilized in this area to facilitate the structural analysis of membrane proteins. For instance, it was used in the crystallization of the human Glycolipid Transfer Protein, complexed with the detergent itself, allowing for the determination of its crystal structure via X-ray diffraction. rcsb.org The ability of this detergent to stabilize membrane proteins in a soluble and structurally intact form is crucial for such studies. ontosight.ai

Detergent Screening and Optimization for Membrane Protein Studies

The selection of an appropriate detergent is a critical and often empirical step in membrane protein research.

To address the challenge of finding the optimal detergent, various screening protocols and kits have been developed. These kits often include a matrix of detergents with varying properties, such as alkyl chain length, headgroup type, and charge. This compound is a common component of these screening kits.

A typical screening protocol involves solubilizing the membrane protein of interest with a panel of detergents and then assessing the yield, monodispersity, and stability of the solubilized protein. ontosight.ai Techniques such as fluorescence-detection size-exclusion chromatography (FSEC) are often employed for rapid screening in a 96-well format. ontosight.ai

Table 2: Example of a Detergent Screening Matrix Including this compound

| Detergent Class | Example Detergents | Key Variable |

| Alkyl Glucosides | This compound , Heptyl-β-D-glucopyranoside, n-Octyl-β-D-glucopyranoside | Alkyl chain length |

| Alkyl Maltosides | n-Decyl-β-D-maltopyranoside, n-Dodecyl-β-D-maltopyranoside | Alkyl chain length |

| Polyoxyethylene Glycols | C12E8 | Headgroup size |

| Zwitterionic Detergents | LDAO, Fos-Choline-12 | Headgroup charge |

The thermostability of a membrane protein in a given detergent is a key indicator of its structural integrity. Thermal shift assays are commonly used to assess protein stability by measuring the melting temperature (Tm) of the protein in the presence of different detergents. calixar.com

Research has shown a correlation between the alkyl chain length of a detergent and the thermostability it imparts to a membrane protein. nih.gov Generally, longer alkyl chains provide a more lipid-like environment, leading to greater stabilization and a higher melting temperature. Conversely, shorter-chain detergents like this compound tend to offer milder solubilization but lower thermostability. This is attributed to the less effective shielding of the protein's hydrophobic transmembrane domains by the smaller micelles formed by shorter-chain detergents. nih.gov

In a study on a G protein-coupled receptor, increasing the alkyl chain length of the detergent correlated with an increase in the receptor's stability. acs.org While this study did not specifically use this compound, the trend suggests it would confer lower thermostability compared to its longer-chain analogs.

Functional Assays of Solubilized Membrane Proteins

A crucial aspect of membrane protein research is to ensure that the protein remains functional after being extracted from its native membrane. Therefore, functional assays are often performed on detergent-solubilized proteins. huji.ac.il The choice of detergent is critical, as it can significantly impact the protein's activity.

This compound, being a mild, non-denaturing detergent, is often used in applications where preserving protein function is essential. moleculardimensions.com For instance, a procedure was developed to adapt the Bradford protein assay for the quantification of membrane-bound proteins by solubilizing them in glucopyranoside detergents. nih.gov In this study, this compound was found to produce less background absorbance at 595 nm compared to larger glucopyranosides. nih.gov The absorbance produced by the membrane-bound protein increased with the addition of up to 0.2% this compound, after which it remained stable, indicating that this concentration allowed the protein to react completely with the dye reagent without being denatured. nih.gov The quantitation of both soluble and membrane-bound proteins was found to be similar in the presence of 0.2% Hexyl-, Heptyl-, and Octyl-beta-D-glucopyranoside. nih.gov

Other Biochemical and Biotechnological Applications

This compound is a non-ionic surfactant from the alkyl glycoside family, which is noted for its use in a variety of biochemical and biotechnological applications. chemsynlab.com Its amphiphilic nature, stemming from a hydrophilic glucose head and a hydrophobic hexyl tail, allows it to interact with and solubilize membrane proteins. This property makes it a valuable tool in drug delivery, gene therapy, and other advanced research areas. chemsynlab.com

Drug Formulation and Delivery Systems

This compound has been investigated for its role in drug formulation and delivery, particularly for improving the therapeutic efficacy of certain drugs. chemsynlab.com Its surfactant properties are central to its function in these systems. google.com

| Application Area | Compound Class | Mechanism of Action | Reference |

| Drug Formulation | Alkyl Glycoside Surfactant | Enhances solubility of hydrophobic compounds | chemsynlab.comgoogle.com |

| Poorly Soluble Drugs | Hydrophobic Compounds | Increases bioavailability | chemsynlab.comgoogle.com |

Gene Therapy Applications (Enhancing Genetic Material Delivery)

In the field of gene therapy, this compound has been explored for its potential to facilitate the delivery of genetic material, such as plasmid DNA, into target cells. chemsynlab.com Non-viral vectors, including polymeric nanoparticles, are considered an attractive approach for gene delivery, and surfactants like this compound can play a role in these formulations. science.gov Studies have indicated that it can help enhance transfection rates, suggesting its utility in improving the efficiency of gene delivery systems. chemsynlab.com

Biomolecular Imaging Enhancements

This compound has been utilized in biomolecular imaging, where it has been shown to potentially improve contrast. chemsynlab.com There is also an indication that it may offer reduced toxicity compared to some other agents used in imaging. chemsynlab.com In techniques like biomolecular SIMS imaging of microbial communities, compounds are identified and mapped, and while not directly an enhancement agent, the accurate detection of molecules like this compound is crucial for the method. science.gov

Preparation of Liposomes and Nanoparticles

This compound is used as a surfactant in the preparation of homogeneous bilayer liposomes and other nanostructures. It can act as a surface modifier in nanoparticulate formulations. googleapis.comgoogleapis.com The compound is listed among various surface modifiers for creating nanoparticulate dispersions of poorly soluble drugs in digestible oils or fatty acids to improve oral bioavailability. justia.com Specifically, it has been mentioned in patents related to methods for preparing biologically active compounds in nanoparticulate form. google.comgoogle.com Liposome compositions prepared using such surface modifiers can range in diameter from approximately 50 nm to 400 nm. googleapis.com

Model Compound in Carbohydrate Chemistry and Glycoside Interaction Studies

This compound serves as a model compound in the study of carbohydrate-protein interactions and the mechanisms of glycosidase enzymes. Its structure and properties make it suitable for investigating the interactions between alkyl glycosides and other molecules. researchgate.net In carbohydrate chemistry, accurate structural data for compounds like this compound is important for developing and validating software used in determining carbohydrate structures. whiterose.ac.uk

| Property | Value/Description | Relevance in Research | Reference |

| Chemical Formula | C₁₂H₂₄O₆ | Basic structural information for chemical studies. | nih.gov |

| Molecular Weight | 264.31 g/mol | Used in various calculations in biochemical assays. | nih.gov |

| Classification | Non-ionic surfactant, O-acyl carbohydrate | Defines its chemical nature and functional class. | nih.gov |

| Use as a Model | Studying glycosidase mechanisms and carbohydrate interactions | Provides a standardized substrate for enzymatic and binding studies. | researchgate.net |

Utility in Enzymatic Assays and Protein Quantitation

This compound is a non-ionic detergent frequently employed in biochemical and biophysical research due to its ability to solubilize and stabilize proteins and its compatibility with certain analytical methods. Its utility is particularly notable in the fields of enzymatic assays and protein quantitation, where it facilitates the study of membrane-associated proteins and enzymes.

Enzymatic Assays

This compound serves multiple roles in enzymatic assays. It can be a substrate for glycosidases, a component of the reaction buffer to solubilize membrane-bound enzymes, or a tool in screening methods for enzyme activity.

Substrate for Glycosidase Activity: The compound is a substrate for β-glucosidases, which catalyze the hydrolysis of the glycosidic bond. This property is exploited to measure enzyme activity. For instance, the release of hexanol from this compound can be monitored to determine the rate of enzymatic hydrolysis. nih.gov Studies have shown that enzymes like β-glucosidase from Aspergillus niger and those present in human saliva can effectively hydrolyze this substrate. nih.gov The enzymatic synthesis of this compound itself, through transglycosylation or reverse hydrolysis reactions catalyzed by glucosidases, is a key area of research. nih.govagriculturejournals.cz In these synthesis reactions, the compound is the product, and its formation is measured to quantify enzyme performance. nih.govresearchgate.net For example, β-glucosidase from Hanseniaspora thailandica has been used to produce the compound via transglycosylation from cellobiose (B7769950) and hexanol.

Screening and Kinetic Studies: Researchers have developed screening methods to evaluate enzymatic production of alkyl glucosides like this compound. nih.gov One such method involves a 96-well plate format where glucosidases expressed in E. coli synthesize the compound in a hexanol-water two-phase system. nih.gov The product in the organic phase is then enzymatically degraded to release glucose, which is detected spectrophotometrically. nih.gov This allows for the comparison of different β-glucosidases and their ability to synthesize the target compound. nih.gov Kinetic parameters for the enzymatic synthesis have also been determined. For the β-glucosidase catalyzed synthesis using cellobiose, a K_m of 2.5 mM and a V_max of 4.8 µmol/min/mg have been reported.

Table 1: Parameters for Enzymatic Synthesis of this compound

| Parameter | Value/Condition | Enzyme Source | Reference |

|---|---|---|---|

| Reaction Type | Transglycosylation | Hanseniaspora thailandica BC9 β-glucosidase | |

| Optimal pH | 6.5–7.0 | Hanseniaspora thailandica BC9 β-glucosidase | |

| Optimal Temperature | 30–40°C | Hanseniaspora thailandica BC9 β-glucosidase | |

| Kinetic Parameter (K_m for cellobiose) | 2.5 mM | β-glucosidase | |

| Kinetic Parameter (V_max) | 4.8 µmol/min/mg | β-glucosidase | |

| Reaction Type | Reverse Hydrolysis | Defatted kernel meals (almond, apricot, peach) | agriculturejournals.cz |

Protein Quantitation

Accurate quantitation of proteins, especially membrane proteins, is a critical step in biochemical analysis. Many common protein assays are incompatible with detergents required to solubilize these proteins. This compound has been shown to be compatible with and even improve certain protein quantitation methods, most notably the Bradford protein assay. nih.gov

Compatibility with Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change measured at 595 nm. Many detergents interfere with this assay by causing high background absorbance. nih.gov this compound, however, produces minimal background absorbance at 595 nm and does not significantly stabilize the neutral species of the dye that causes interference. nih.gov This makes it a suitable detergent for solubilizing membrane proteins prior to their quantification with the Bradford method. nih.gov

Optimizing Protein Measurement: The presence of this compound can enhance the reaction between the dye and membrane-bound proteins. nih.gov Research has shown that absorbance produced by membrane-bound protein in the Bradford assay increased with the presence of up to 0.2% this compound (final concentration) and remained stable up to 1%. nih.gov This indicates that these concentrations of the detergent allow the membrane proteins to react completely with the dye reagent. nih.gov Importantly, standard curves for several soluble and membrane-bound proteins are similar in the absence or presence of 0.1-0.5% this compound. nih.gov Estimates of membrane protein concentration using this modified Bradford assay are comparable to those obtained with the Lowry assay and quantitative amino acid analysis. nih.gov

Table 2: Effect of this compound on the Bradford Protein Assay

| Detergent Concentration (Final) | Observation | Significance | Reference |

|---|---|---|---|

| 0% - 2% | Absorbance at 595 nm increases linearly with detergent concentration. | Low background interference compared to other detergents. | nih.gov |

| Up to 0.2% | Increased absorbance produced by membrane-bound protein. | Enhances the reaction between the protein and the dye reagent. | nih.gov |

| 0.2% - 1.0% | Stable absorbance produced by membrane-bound protein. | Indicates complete reaction of the protein with the dye. | nih.gov |

| 0.1% - 0.5% | Standard curves for various proteins are similar to those without detergent. | Allows for accurate protein quantitation without creating new standard curves. | nih.gov |

Biological Interactions and Physiological Effects

Modulation of Cellular Processes

Hexyl beta-D-glucopyranoside has been shown to modulate key cellular functions, including neurotransmitter receptor activity and fundamental enzymatic processes that govern cellular energy and signaling.

This compound is identified as a serotonin (B10506) 5-HT receptor agonist. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com Agonists are substances that bind to and activate a receptor, mimicking the effect of a natural neurotransmitter or hormone. In this case, the compound activates serotonin receptors, which are involved in a wide array of physiological functions. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com

As a consequence of its 5-HT agonist activity, this compound has been demonstrated to activate the hydrolysis of phospholipids (B1166683) within the cell membrane. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com This process is a critical step in intracellular signaling cascades. Phospholipase C (PLC) enzymes, for instance, hydrolyze phospholipids like phosphatidylinositol-4,5-bisphosphate (PIP2) into second messengers, which then trigger further cellular responses. nih.gov

The compound has also been found to increase the activity of ATPase. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com ATPase is a class of enzymes that catalyze the decomposition of adenosine (B11128) triphosphate (ATP) into adenosine diphosphate (B83284) (ADP) and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive other cellular processes, including the transport of molecules across cell membranes. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com

Table 1: Summary of Cellular Process Modulation by this compound

| Cellular Process | Observed Effect | References |

| Serotonin Receptor Interaction | Acts as a 5-HT agonist. | chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com |

| Lipid Metabolism | Activates the hydrolysis of phospholipids. | chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com |

| Enzyme Activity | Increases the activity of ATPase. | chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com |

Cell Growth Regulation

Beyond its role in modulating cellular signaling, this compound exhibits effects on the regulation of cell growth, demonstrating both inhibitory and stimulatory actions on different cell types.

Studies have shown that this compound can inhibit the proliferation of lymphocytes. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com Lymphocytes are a type of white blood cell central to the functioning of the immune system, and the regulation of their proliferation is crucial for maintaining immune homeostasis.

In contrast to its effect on lymphocytes, the compound has been observed to stimulate the growth of epidermal cells. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com The epidermis is the outermost layer of the skin, and its continuous renewal through cell proliferation is essential for maintaining the skin barrier. embopress.org

Table 2: Overview of Cell Growth Regulation Effects

| Cell Type | Observed Effect | References |

| Lymphocytes | Inhibition of proliferation. | chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com |

| Epidermal Cells | Stimulation of growth. | chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com |

Table of Chemical Compounds

Anti-inflammatory and Prostaglandin (B15479496) Synthesis Inhibition

Emerging research suggests that this compound may possess anti-inflammatory properties through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in inflammation. The enzyme microsomal prostaglandin E synthase-1 (mPGES-1) is a key player in the production of prostaglandin E2 (PGE2), a significant mediator of inflammation and pain. Inhibition of mPGES-1 is a therapeutic strategy for treating inflammatory conditions. rcsb.org

Studies have explored the interaction of various compounds with mPGES-1 to understand their inhibitory potential. In the context of crystal structure analysis of mPGES-1, this compound has been used as a detergent to solubilize and stabilize the membrane-bound enzyme, facilitating the study of inhibitor binding. rcsb.orgpdbj.org While not a direct inhibitor in these studies, its use is critical for enabling the structural determination of the enzyme in complex with actual inhibitors. This provides a framework for the rational design of potent analgesic and anti-inflammatory therapeutics that target the prostaglandin pathway downstream of cyclooxygenase 2 (COX-2), potentially avoiding some of the cardiovascular risks associated with coxib drugs. rcsb.org

It is important to note that many endocrine-disrupting chemicals (EDCs) have been shown to inhibit prostaglandin synthesis. nih.gov While this compound itself is not categorized as such, the broader context of prostaglandin inhibition highlights the significance of this pathway in toxicology and pharmacology. The synthesis of glucoconjugates of known anti-inflammatory drugs is another area of research aimed at improving their bioavailability. nih.gov

Role in Transport Mechanisms (e.g., Fatty Acids, Cholesterol Esters)

The transport of water-insoluble molecules like fatty acids and cholesterol esters is fundamental to various physiological processes. Due to their insolubility in aqueous environments, these lipids require transport vehicles, primarily lipoproteins, to move through the plasma. sigmaaldrich.comnih.gov Lipoproteins are complex particles with a core of cholesterol esters and triglycerides, surrounded by free cholesterol, phospholipids, and apolipoproteins. nih.gov

The transport process begins with the dietary intake of lipids, which are packaged into chylomicrons in the intestine. These chylomicrons transport triglycerides to tissues like adipose and muscle, where they are broken down into fatty acids for energy or storage. sigmaaldrich.comcuni.cz The remaining chylomicron remnants, enriched in cholesterol, are then taken up by the liver. sigmaaldrich.com The liver, in turn, packages cholesterol and triglycerides into very-low-density lipoproteins (VLDL) for distribution throughout the body. nih.gov High-density lipoproteins (HDL) are involved in reverse cholesterol transport, removing cholesterol from peripheral tissues and returning it to the liver. sigmaaldrich.com

While there is no direct evidence from the provided search results detailing the specific role of this compound in the in vivo transport of fatty acids and cholesterol esters, its properties as a surfactant are relevant. Surfactants like this compound are known to form micelles that can encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions. This principle is utilized in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. It is conceivable that, in experimental settings, this compound could be used to study or facilitate the transport of lipids due to its ability to solubilize them.

The transport of fatty acids across cellular membranes is a complex process. Short- and medium-chain fatty acids can move through the enterocyte and enter circulation via capillaries, transported by albumin. lumenlearning.com Long-chain fatty acids are re-esterified and packaged into chylomicrons. lumenlearning.com Cholesterol transport is also tightly regulated, with specific transporters and receptors mediating its uptake and efflux from cells. lumenlearning.comgerli.com

Biotransformation by Microorganisms

Biotransformation is a process where microorganisms modify chemical compounds. This mechanism is a natural way for microbes to adapt to their environment and has significant biotechnological applications. nih.gov In the context of this compound, microorganisms can play a crucial role in its synthesis and degradation.

Whole cells of certain microorganisms can be used to synthesize alkyl glucosides. For instance, Microbacterium paraoxydans has been shown to synthesize hexyl α-glucoside from sucrose (B13894) and hexanol. researchgate.net Similarly, β-glucosidases from various microbial sources, including yeasts like Hanseniaspora thailandica, can be used for the production of hexyl beta-D-glucoside. jmb.or.kr These enzymatic processes are an alternative to chemical synthesis methods. researchgate.netresearchgate.net

The human oral cavity is a complex ecosystem with a diverse microbiota. mdpi.com Some of these microorganisms possess enzymes, such as β-glucosidases, that can hydrolyze the β-D-glycosidic bond in compounds like this compound. nih.govnih.gov This hydrolysis releases the aglycone, in this case, hexanol, and the glucose moiety. nih.gov

This phenomenon has implications for flavor perception, as the release of volatile aglycones from non-volatile glycosides can contribute to the aroma of food and beverages in the mouth. mdpi.comnih.gov Studies have demonstrated the in-mouth hydrolysis of various glucosides, and it is suggested that virtually all β-D-glucosides could undergo a similar process when exposed to oral microorganisms. nih.govresearchgate.net The ability of oral bacteria, such as those from the genera Streptococcus and Prevotella, to produce β-glucosidases is a key factor in this process. mdpi.comnih.gov

The rapid hydrolysis of these compounds on the tongue surface has been observed, indicating that the enzymatic activity is localized and efficient. nih.gov This process is not only relevant to food science but also has potential applications in diagnostics and targeted drug delivery. nih.gov